![molecular formula C16H8F6O4 B13686106 Bis[4-(trifluoromethyl)benzoyl] peroxide CAS No. 1647-85-4](/img/structure/B13686106.png)
Bis[4-(trifluoromethyl)benzoyl] peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(trifluoromethyl)benzoyl] peroxide: is an organic peroxide compound with the molecular formula C16H8F6O4. It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two benzoyl groups, each substituted with a trifluoromethyl group, connected by a peroxide linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(trifluoromethyl)benzoyl] peroxide typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C8H4F3COCl+H2O2+2NaOH→C16H8F6O4+2NaCl+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Bis[4-(trifluoromethyl)benzoyl] peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of organic substrates.
Decomposition: The compound can decompose to generate free radicals, which can initiate polymerization reactions.
Substitution: It can participate in substitution reactions where the peroxide linkage is cleaved, and new bonds are formed.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates such as alkenes and alcohols. The reactions are typically carried out at elevated temperatures.
Decomposition Reactions: These reactions often occur under thermal or photochemical conditions, leading to the formation of free radicals.
Substitution Reactions: Reagents such as nucleophiles can react with this compound under mild conditions to form substituted products.
Major Products Formed:
Oxidation Products: Depending on the substrate, the major products can include ketones, aldehydes, and carboxylic acids.
Decomposition Products: The decomposition of this compound generates free radicals and trifluoromethyl benzoyl radicals.
Substitution Products: The products of substitution reactions vary based on the nucleophile used and the reaction conditions.
Applications De Recherche Scientifique
Chemistry: Bis[4-(trifluoromethyl)benzoyl] peroxide is widely used as an initiator in polymerization reactions due to its ability to generate free radicals. It is also employed in organic synthesis as an oxidizing agent.
Biology and Medicine: In biological research, the compound is used to study oxidative stress and its effects on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to generate reactive oxygen species.
Industry: In industrial applications, this compound is used in the production of polymers and resins. It is also utilized in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Bis[4-(trifluoromethyl)benzoyl] peroxide involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparaison Avec Des Composés Similaires
Benzoyl Peroxide: Similar to Bis[4-(trifluoromethyl)benzoyl] peroxide but lacks the trifluoromethyl groups. It is also used as an initiator in polymerization reactions and as an oxidizing agent.
Di-tert-butyl Peroxide: Another organic peroxide used as a radical initiator in polymerization reactions. It has different structural features and reactivity compared to this compound.
Uniqueness: The presence of trifluoromethyl groups in this compound imparts unique properties, such as increased stability and reactivity. These groups also influence the compound’s solubility and interaction with other molecules, making it distinct from other peroxides.
Propriétés
Numéro CAS |
1647-85-4 |
|---|---|
Formule moléculaire |
C16H8F6O4 |
Poids moléculaire |
378.22 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)benzoyl] 4-(trifluoromethyl)benzenecarboperoxoate |
InChI |
InChI=1S/C16H8F6O4/c17-15(18,19)11-5-1-9(2-6-11)13(23)25-26-14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8H |
Clé InChI |
ZBPGNIWQGYHCEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




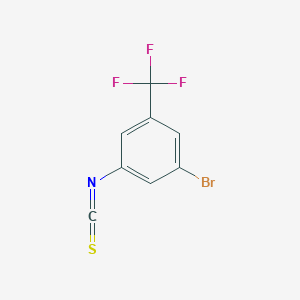
![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
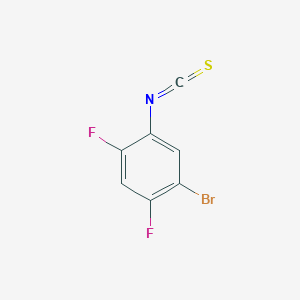


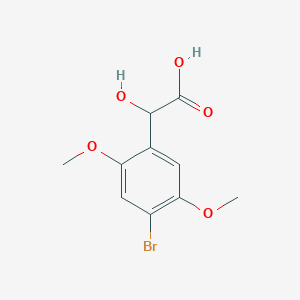
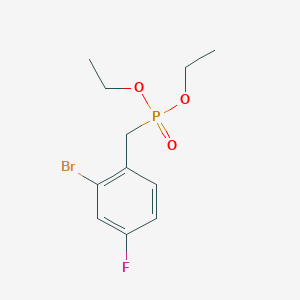
![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)
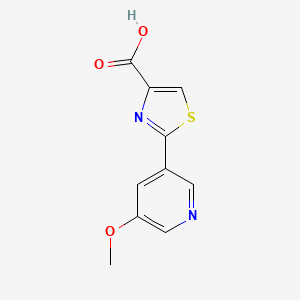

![Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)
![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
